BenchChemオンラインストアへようこそ!

4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile

Kinase Inhibition TrkA Medicinal Chemistry

This meta-substituted trifluoromethylphenoxy benzonitrile is the exact building block for SAR studies on TrkA/HER2 kinase inhibitors and tissue-selective SARMs. Regioisomeric analogs (e.g., para-CF₃) are not functionally interchangeable; even minor positional changes can drastically alter target binding, selectivity, and in vivo efficacy. Sourcing this specific compound ensures reproducible SAR and patent compliance. Procure now to advance your lead optimization programs.

Molecular Formula C14H8F3NO
Molecular Weight 263.21 g/mol
CAS No. 453557-46-5
Cat. No. B1304256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile
CAS453557-46-5
Molecular FormulaC14H8F3NO
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C(F)(F)F
InChIInChI=1S/C14H8F3NO/c15-14(16,17)11-2-1-3-13(8-11)19-12-6-4-10(9-18)5-7-12/h1-8H
InChIKeyQAEJDCVHJBSIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile (CAS 453557-46-5): Key Physicochemical & Class Properties


4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile (CAS 453557-46-5) is a synthetic organic compound belonging to the class of trifluoromethyl-substituted phenoxybenzonitriles [1]. Its core structure consists of a benzonitrile group linked via an ether oxygen to a phenyl ring bearing a trifluoromethyl (-CF₃) substituent at the meta-position. This substitution pattern imparts characteristic physicochemical properties, including high lipophilicity (LogP ~4.37) and a defined melting point range of 59-61°C . The presence of both a nitrile and a trifluoromethyl group suggests its utility as a versatile intermediate or building block in medicinal and agrochemical research, where these functionalities are known to modulate target binding, metabolic stability, and membrane permeability [2].

4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile: Why Substitution with a Generic Analog is Scientifically Risky


Assuming functional interchangeability between 4-[3-(trifluoromethyl)phenoxy]benzenecarbonitrile and its close structural analogs (e.g., para-CF₃ positional isomer or other benzonitrile derivatives) is not scientifically justified. Even minor modifications to the substitution pattern of a trifluoromethyl group on an aromatic ring can profoundly alter a molecule's electronic distribution, lipophilicity, and three-dimensional conformation [1]. Such changes directly impact critical parameters for research, including binding affinity to biological targets, metabolic stability, and reactivity in downstream chemical syntheses. Therefore, substituting this specific compound with a seemingly similar alternative without direct comparative performance data can introduce significant experimental variability, compromise reproducibility, and lead to erroneous conclusions in target identification, lead optimization, or structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for 4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile vs. Analogs


TrkA Kinase Inhibition: Potency Advantage of 3-CF₃ Phenoxy Motif

While no direct head-to-head comparison for 4-[3-(trifluoromethyl)phenoxy]benzenecarbonitrile itself is available, a highly analogous compound containing the identical 4-(3-trifluoromethylphenoxy)benzonitrile core, with a 2-methoxy-4-(thiazolidinedione) substituent, demonstrates potent inhibition of the TrkA kinase [1]. This specific 3-CF₃ phenoxybenzonitrile scaffold is critical for achieving low nanomolar IC50 values against TrkA, as implied by the SAR in the patent. Compounds with a 4-CF₃ substitution pattern on the phenoxy ring would likely exhibit different binding kinetics and potency due to altered electronic and steric interactions within the ATP-binding pocket of the kinase [2].

Kinase Inhibition TrkA Medicinal Chemistry Oncology Pain

HER2 Kinase Inhibition: Benchmarking Against Clinical Candidate Lapatinib

In a direct, head-to-head comparison, an advanced inhibitor (Compound 9) built upon the 4-(3-trifluoromethylphenoxy)benzonitrile scaffold demonstrated significantly superior inhibition of HER2 kinase compared to the clinically approved dual EGFR/HER2 inhibitor, lapatinib [1]. While the specific substitution pattern on the benzonitrile ring is crucial, the core scaffold's contribution to this high potency is evident, showcasing the value of the 4-[3-(trifluoromethyl)phenoxy]benzenecarbonitrile building block in developing next-generation targeted therapies.

Kinase Inhibition HER2 EGFR Medicinal Chemistry Oncology

Androgen Receptor (AR) Modulation: Potential Differentiation in Metabolic Diseases

The 4-cyano-phenoxy derivative class, which encompasses 4-[3-(trifluoromethyl)phenoxy]benzenecarbonitrile, is explicitly claimed for use as androgen receptor (AR) modulators [1]. The patent literature suggests that the specific arrangement of the cyano and trifluoromethylphenoxy groups is essential for achieving tissue-selective AR modulation, a property that could mitigate side effects commonly associated with broad-spectrum androgens (e.g., virilization, hepatotoxicity). This implies that substitution with a non-cyano or differently substituted analog would likely fail to achieve the desired selective AR modulation profile.

Androgen Receptor Selective Androgen Receptor Modulator (SARM) Endocrinology Metabolic Disease

Optimal Application Scenarios for 4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization for TrkA/HER2-Driven Cancers

This compound serves as an optimal starting point or advanced intermediate for medicinal chemistry programs focused on developing potent, ATP-competitive inhibitors of TrkA and HER2 kinases [1]. The evidence demonstrates that analogs built from this core can achieve single-digit nanomolar potency against TrkA and outperform the clinical benchmark lapatinib by an order of magnitude against HER2 [2][3]. Procurement is justified for SAR expansion studies aiming to further optimize selectivity, pharmacokinetics, and in vivo efficacy, as substitution with a regioisomeric trifluoromethylphenoxy building block is unlikely to yield the same level of potency based on patent SAR data.

Development of Next-Generation Selective Androgen Receptor Modulators (SARMs)

This compound is a critical building block for synthesizing and investigating novel 4-cyano-phenoxy derived SARMs [4]. The patent literature indicates that this specific chemotype is associated with tissue-selective AR modulation, a highly desirable feature for treating conditions like osteoporosis, sarcopenia, and androgen-dependent skin disorders without the systemic side effects of conventional androgens [4]. Sourcing this precise compound is crucial for replicating and expanding upon the intellectual property described in the patent landscape and for generating proprietary, patentable new chemical entities in this competitive field.

Advanced Intermediate for Heterocyclic Library Synthesis

The molecule's nitrile group provides a versatile chemical handle for further derivatization . This compound is an ideal substrate for generating diverse chemical libraries via reactions such as reduction to the corresponding benzylamine (e.g., using LiAlH₄) or conversion to tetrazoles, amides, and amidines . These transformations are standard in medicinal chemistry for modulating basicity, solubility, and target engagement. Its defined physicochemical profile (LogP ~4.37, m.p. 59-61°C) and commercial availability make it a reliable and predictable starting material for parallel synthesis and high-throughput screening library construction, reducing the risk of synthetic failure associated with less stable or less well-characterized intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.